molecular formula C5H10ClN3O B3104000 [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride CAS No. 145590-70-1

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride

Cat. No.: B3104000
CAS No.: 145590-70-1
M. Wt: 163.60
InChI Key: LIXATVVMJBJFRZ-UHFFFAOYSA-N
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Description

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride (CAS: 145590-70-1) is a heterocyclic amine salt with a 1,2,4-oxadiazole core substituted at position 3 with an ethyl group and at position 5 with an aminomethyl moiety. Its molecular formula is C₅H₉N₃O·HCl, molecular weight 164.62 g/mol, and logP -0.76 (indicating moderate hydrophilicity) . Key features include:

  • Hydrogen bond donors/acceptors: 1 donor, 4 acceptors .
  • Rotatable bonds: 2 .
  • Topological polar surface area (TPSA): 51 Ų .

The compound is used as a building block in pharmaceutical and agrochemical synthesis due to its balanced lipophilicity and reactivity .

Properties

IUPAC Name

(3-ethyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-2-4-7-5(3-6)9-8-4;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXATVVMJBJFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145590-70-1
Record name (3-ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with nitriles in the presence of a base, followed by cyclization to form the oxadiazole ring . The resulting intermediate is then reacted with methylamine to introduce the amine group, and finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and isolation techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Lipophilicity: The ethyl group in the target compound provides moderate hydrophilicity (logP = -0.76), whereas phenyl (logP = 1.8) and isobutyl (logP = 1.1) substituents increase lipophilicity, favoring membrane permeability . The pyrimidin-2-yl group introduces additional hydrogen-bond acceptors (6 vs.

Impact on Solubility :

  • The 4-methoxyphenyl derivative (TPSA = 67 Ų) exhibits improved aqueous solubility compared to the target (TPSA = 51 Ų) due to its polar methoxy group .

Steric and Synthetic Considerations :

  • Isobutyl and pyrimidinyl groups introduce steric bulk, which may complicate synthetic modifications or reduce reactivity in certain reactions .
  • The ethyl chain extension in [2-(3-ethyl...)ethyl]amine HCl increases rotatable bonds (3 vs. 2), offering conformational flexibility for scaffold optimization .

Biological Activity

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride is a compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and enzyme inhibition activities, supported by relevant case studies and research findings.

  • Chemical Formula : C₆H₁₂ClN₃O
  • CAS Number : 1042505-40-7
  • Molecular Weight : 163.63 g/mol
  • Structure : The compound features an oxadiazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study evaluating various derivatives showed that some exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against certain pathogens, suggesting potent antibacterial activity .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.220.25Bactericidal
4a0.300.35Bactericidal
5a0.400.45Bactericidal

The above data highlights the effectiveness of these derivatives in inhibiting bacterial growth.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. A study focused on synthesizing oxadiazole derivatives found that several compounds exhibited higher antifungal activity than standard treatments .

Case Study: Synthesis and Testing of Oxadiazole Derivatives

A series of synthesized compounds were tested against common fungal pathogens. The results indicated that certain derivatives displayed significant antifungal efficacy, outperforming traditional antifungal agents.

Enzyme Inhibition Studies

Enzyme inhibition is another critical aspect of the biological activity of this compound. Research has demonstrated that derivatives of this compound act as inhibitors of key enzymes such as monoamine oxidases (MAO A and B), which are implicated in various neurological disorders.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (μM)
MAO ACompetitive12.27
MAO BNon-competitive31.64

The data suggests that these compounds could have therapeutic potential in treating conditions related to monoamine oxidase activity.

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Preliminary studies indicate low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile in vitro . However, further toxicological studies are warranted to fully understand its safety in vivo.

Q & A

Q. What are the optimal synthetic routes for [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with precursors like substituted oxadiazole rings and amine-containing intermediates. Key steps include cyclization to form the 1,2,4-oxadiazole core, followed by functionalization of the methylamine group. Reaction conditions such as temperature (e.g., 80–100°C for cyclization), solvent choice (e.g., ethanol or methanol for solubility), and catalysts (e.g., acidic or basic conditions) critically affect yield and purity . For example, controlled stoichiometry of hydrochloric acid during salt formation ensures high crystallinity and stability of the final hydrochloride product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the oxadiazole ring structure and methylamine substituent. For instance, the oxadiazole proton environment appears as a singlet in ¹H NMR (~8.5–9.0 ppm), while the ethyl group shows characteristic triplet and quartet splitting . Mass spectrometry (MS) provides molecular weight validation, and infrared (IR) spectroscopy identifies functional groups like N–H stretches (~3300 cm⁻¹) and C=N/C–O bands in the oxadiazole ring . Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or tautomeric forms, necessitating recrystallization or alternative purification methods .

Advanced Research Questions

Q. How does the presence of the 3-ethyl-1,2,4-oxadiazole ring influence the compound's reactivity and interaction with biological targets?

The 1,2,4-oxadiazole ring enhances metabolic stability and π-stacking interactions with biomolecular targets. The ethyl group at position 3 increases lipophilicity, potentially improving blood-brain barrier penetration. In vitro assays with related oxadiazole derivatives show selective inhibition of enzymes like sphingosine kinase or muscarinic receptors, suggesting a mechanism involving competitive binding at catalytic sites . For example, CDD-0102A (a structural analog) reduced repetitive behaviors in murine models via partial agonism of M1 muscarinic receptors, highlighting the pharmacophoric importance of the oxadiazole-ethyl motif .

Q. What computational methods are recommended to predict the binding affinity of this compound to potential protein targets?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can model interactions with targets like kinases or GPCRs. Focus on the oxadiazole ring’s electron-deficient nature, which may form hydrogen bonds with residues like Asp or Glu. Molecular dynamics simulations (MD) over 100+ ns trajectories assess stability of ligand–protein complexes. Validation via in vitro binding assays (e.g., SPR or ITC) is critical to reconcile computational predictions with experimental data .

Q. How should researchers address discrepancies in biological activity data observed across different studies involving this compound?

Variability in biological activity (e.g., IC₅₀ values) may arise from differences in assay conditions (e.g., pH, co-solvents) or cell lines. For example, CDD-0102A showed efficacy in BTBR mice but not in C57BL/6 strains, emphasizing genetic background effects . Rigorous protocol standardization, including control compounds and blinded experiments, mitigates bias. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) clarifies mechanism-specific vs. off-target effects .

Methodological Notes

  • Crystallography : Use SHELX programs for structure refinement, leveraging high-resolution X-ray data to resolve tautomerism or salt-form ambiguities .
  • Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to identify outliers in biological replicates or spectroscopic datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride
Reactant of Route 2
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[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.